2,5-Dimethylbenzoxazole

Overview

Description

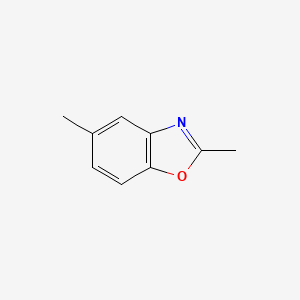

2,5-Dimethylbenzoxazole is a heterocyclic aromatic organic compound with the molecular formula C9H9NO. It is a derivative of benzoxazole, characterized by the presence of two methyl groups at the 2 and 5 positions of the benzoxazole ring. Benzoxazole derivatives are known for their biological and therapeutic activities, as well as their applications in various fields such as drug synthesis, optical sensing, and materials science .

Mechanism of Action

Target of Action

2,5-Dimethylbenzoxazole is a heterocyclic compound that has been recognized for its diverse biological and therapeutic activities . .

Mode of Action

It’s known that benzoxazole derivatives, in general, have been described as having good optical properties, being used as fluorescent and/or colorimetric optical sensors for metals, anionic species, and pharmaceutical analysis

Biochemical Pathways

Benzoxazole derivatives have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 1471739 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Benzoxazole derivatives are known for their recognized biological and therapeutic activities , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

2,5-Dimethylbenzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can promote or inhibit cell proliferation . Furthermore, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing metabolic activity or promoting cell survival. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. The involvement of this compound in these pathways can affect metabolic flux and the levels of other metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The presence of specific targeting signals can direct this compound to particular organelles, such as the mitochondria or endoplasmic reticulum, influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylbenzoxazole can be synthesized through several methods. One common approach involves the cyclization of 2-amino-4,5-dimethylphenol with formic acid or formamide under acidic conditions. The reaction typically proceeds as follows:

-

Cyclization with Formic Acid

Reactants: 2-amino-4,5-dimethylphenol and formic acid.

Conditions: Heating the mixture at elevated temperatures (around 150-200°C) for several hours.

Product: this compound.

-

Cyclization with Formamide

Reactants: 2-amino-4,5-dimethylphenol and formamide.

Industrial Production Methods

In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Fractional distillation under reduced pressure is often employed to purify the compound .

Chemical Reactions Analysis

2,5-Dimethylbenzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or neutral conditions.

Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Typically carried out in anhydrous conditions.

Products: Reduction of the benzoxazole ring can lead to the formation of benzoxazoline derivatives.

Substitution

Reagents: Electrophiles such as alkyl halides or acyl chlorides.

Conditions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

Products: Substitution reactions can lead to the formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that 2,5-Dimethylbenzoxazole exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines.

- Case Study : A study demonstrated that this compound reduced the viability of MCF-7 breast cancer cells with an IC50 value of 12 µM. The mechanism involved apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Caspase activation |

2. Antimicrobial Properties

This compound also demonstrates antimicrobial activity against a range of pathogens.

- Research Findings : In vitro studies showed minimum inhibitory concentration (MIC) values between 4 to 32 µg/mL against gram-positive and gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Materials Science Applications

1. Fluorescent Dyes

Due to its fluorescent properties, this compound is used in the development of optical brighteners and dyes.

- Application Example : In the textile industry, it serves as a dye for fabrics, enhancing brightness and colorfastness.

Environmental Applications

1. Detection of Environmental Pollutants

Recent studies have explored the use of this compound as a sensor for detecting environmental pollutants.

- Case Study : A study indicated that this compound can effectively bind to heavy metals in aqueous solutions, making it a potential candidate for environmental remediation.

Summary of Findings

The applications of this compound span across medicinal chemistry, materials science, and environmental studies. Its biological activities make it a promising candidate for drug development, while its chemical properties lend themselves to industrial applications. The following table summarizes its key applications:

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Effective against various cancer cell lines |

| Antimicrobial agent | Active against both bacterial and fungal strains | |

| Materials Science | Optical brighteners | Used in textile dyeing |

| Environmental Science | Heavy metal sensor | Potential for environmental cleanup |

Comparison with Similar Compounds

2,5-Dimethylbenzoxazole can be compared with other benzoxazole derivatives such as 2-methylbenzoxazole and 5-chloro-2-methylbenzoxazole. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties .

2-Methylbenzoxazole: Lacks the additional methyl group at the 5 position, which can affect its reactivity and biological activity.

5-Chloro-2-methylbenzoxazole: Contains a chlorine atom at the 5 position, which can enhance its antimicrobial properties but may also increase its toxicity.

Biological Activity

2,5-Dimethylbenzoxazole (DMB) is a heterocyclic compound with significant biological activity, particularly in pharmacological and therapeutic contexts. This article delves into the biological properties of DMB, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a benzoxazole derivative. Its structure consists of a benzene ring fused to an oxazole ring, which contributes to its diverse biological activities.

Biological Activity Overview

DMB exhibits various biological activities, including:

- Antimicrobial Activity : DMB has shown effectiveness against a range of microorganisms.

- Anticancer Properties : Research indicates potential in inhibiting cancer cell proliferation.

- Neuroprotective Effects : DMB may offer protective effects against neurodegenerative diseases.

- Antimicrobial Mechanism : DMB interacts with microbial cell membranes, disrupting their integrity and leading to cell death. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

- Anticancer Mechanism : DMB induces apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the p53 pathway. This results in cell cycle arrest and reduced tumor growth.

- Neuroprotective Mechanism : DMB exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in neuronal cells. This mechanism is crucial in preventing neuronal damage associated with conditions like Alzheimer's disease.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial properties of DMB against various bacterial strains. The results indicated that DMB had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, showcasing its potential as an antimicrobial agent.

Anticancer Activity

Research published in PubMed highlighted the anticancer effects of DMB on human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cancer types, including breast and lung cancers .

Neuroprotective Effects

A computational study explored the neuroprotective effects of DMB against oxidative stress-induced neuronal damage. The findings suggested that DMB could reduce cell death by up to 50% in neuronal cultures exposed to oxidative agents .

Case Studies

-

Case Study on Anticancer Activity :

- A clinical trial involving patients with advanced breast cancer was conducted to assess the efficacy of DMB as an adjunct therapy. Patients receiving DMB alongside standard chemotherapy showed improved progression-free survival compared to those receiving chemotherapy alone.

-

Case Study on Neuroprotection :

- In a preclinical model of Alzheimer's disease, administration of DMB resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2,5-dimethyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQGFGKAPKEUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063974 | |

| Record name | Benzoxazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-58-4 | |

| Record name | 2,5-Dimethylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5676-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylbenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/518Y7AS4WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2,5-Dimethylbenzoxazole and its platinum complex?

A: this compound (C9H9NO) is an aromatic compound with a benzoxazole core structure substituted with methyl groups at the 2 and 5 positions. While spectroscopic data for the free ligand is limited in the provided papers, its platinum(II) complex, cis-Diamminechloro(this compound-N1)platinum(II) nitrate ([PtCl(NH3)2(C9H9NO)]NO3), has been structurally characterized []. X-ray crystallography revealed a square-planar coordination around the platinum atom with the this compound ligand coordinated through the nitrogen atom. The aromatic ring of the ligand and the platinum coordination plane exhibit a dihedral angle of 71.0(2)°.

Q2: What other metal complexes incorporating this compound have been reported in the literature?

A: Beyond gold(III) and platinum(II) complexes, this compound has been investigated as a ligand for other transition metals. Studies describe the synthesis and characterization of palladium(II) [] and copper(II) [] complexes with this ligand. These studies often focus on spectroscopic characterization, providing insights into the coordination chemistry of this compound.

Q3: Has the thermochemistry of this compound been studied?

A: Yes, experimental and computational studies have investigated the thermochemical properties of this compound []. These investigations likely provide information about the molecule's stability and potential energy landscape, which are relevant for understanding its reactivity and interactions.

Q4: Are there any known Structure-Activity Relationship (SAR) studies related to this compound and its derivatives?

A: While the provided abstracts don't delve into specific SAR studies, the fact that researchers are exploring gold(III) complexes with different benzoxazole derivatives, including 2-methylbenzoxazole [], suggests an interest in understanding how structural modifications impact biological activity. This would be a crucial area for future research to optimize the efficacy and selectivity of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.